Methyl 2-azido-3-methylbutanoate
Description
Methyl 2-azido-3-methylbutanoate is a methyl ester derivative featuring an azide (-N₃) group at the C2 position and a methyl substituent at the C3 position of the butanoate backbone. The azide group confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for synthesizing triazole-linked conjugates in drug discovery and materials science . Its ester group enhances solubility in organic solvents, facilitating use as a synthetic intermediate.
Properties
CAS No. |
81629-64-3 |
|---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-azido-3-methylbutanoate |
InChI |
InChI=1S/C6H11N3O2/c1-4(2)5(8-9-7)6(10)11-3/h4-5H,1-3H3 |
InChI Key |
WMTCNESCVXRQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-azido-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 3-methylbutanoic acid with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azido-3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Cycloaddition: Catalysts like copper(I) salts are often employed to facilitate the reaction.
Reduction: Reducing agents like LiAlH₄ or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Methyl 2-azido-3-methylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-azido-3-methylbutanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as “click chemistry.” This reaction is highly specific and efficient, making it valuable for various applications in chemical synthesis and bioconjugation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The following compounds share structural similarities with Methyl 2-azido-3-methylbutanoate but differ in substituents and reactivity:
a) Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Functional Groups: Amino (-NH), trifluoroethyl (-CF₃CH₂), ester.
- Reactivity: The amino group enables nucleophilic reactions (e.g., acylations), while the trifluoroethyl group enhances metabolic stability.
b) Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Functional Groups: Cyclobutane ring, methylamino (-NHCH₃), ester.
- Reactivity: The strained cyclobutane ring may participate in ring-opening reactions, and the methylamino group acts as a nucleophile.
- Applications : Intermediate for constrained peptides or heterocycles .
c) Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride
- Functional Groups: Methylamino (-NHCH₃), dimethyl substituents, ester.
- Reactivity: The methylamino group participates in Schiff base formation or alkylation, while dimethyl groups sterically hinder undesired reactions.
- Applications : Precursor for chiral building blocks in asymmetric synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
